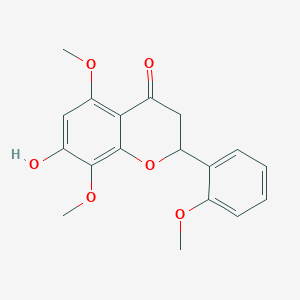
N-(2-Ethylhexyl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethylhexyl)propane-1,3-diamine is an organic compound with the molecular formula C11H26N2. It is a type of diamine, which means it contains two amine groups. This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Ethylhexyl)propane-1,3-diamine can be synthesized through the reaction of 3-(Chloromethyl)heptane with 1,3-Diaminopropane in ethanol under heating conditions for 24 hours . The yield of this reaction is approximately 48% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis method mentioned above can be scaled up for industrial purposes with appropriate modifications to optimize yield and efficiency.
化学反応の分析
Types of Reactions
N-(2-Ethylhexyl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions where one or both amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted amines.
科学的研究の応用
N-(2-Ethylhexyl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Ethylhexyl)propane-1,3-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inducer of secondary metabolism, triggering enzymes involved in the biosynthesis of β-alanine and pantothenic acid . These compounds are precursors for the activation of multidomain enzymes such as non-ribosomal peptide synthetases and polyketide synthases.
類似化合物との比較
Similar Compounds
1,3-Diaminopropane: A simpler diamine with similar chemical properties.
N,N’-bis(2-aminoethyl)-1,3-propanediamine: A more complex diamine with additional aminoethyl groups.
Uniqueness
N-(2-Ethylhexyl)propane-1,3-diamine is unique due to its specific structure, which includes an ethylhexyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
特性
CAS番号 |
13281-06-6 |
|---|---|
分子式 |
C11H26N2 |
分子量 |
186.34 g/mol |
IUPAC名 |
N'-(2-ethylhexyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11,13H,3-10,12H2,1-2H3 |
InChIキー |
XKXKBRKXBRLPNS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


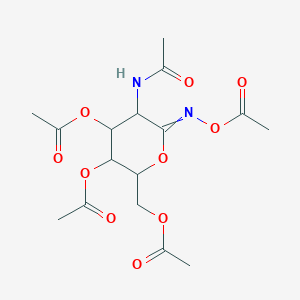

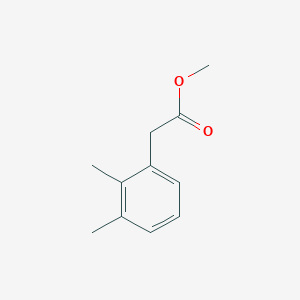
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)
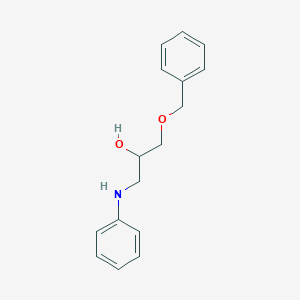

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
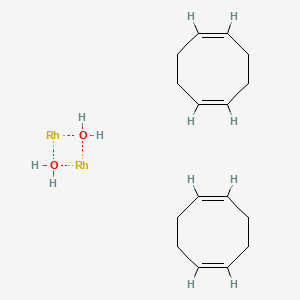
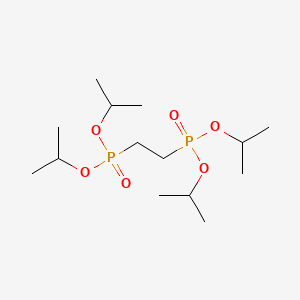
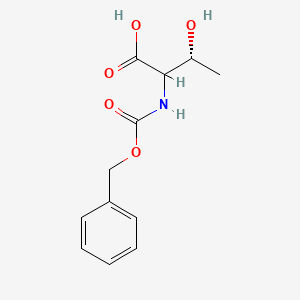

![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)
